molecular formula C13H23N3 B13326571 3-(4-Butylcyclohexyl)-1H-pyrazol-5-amine

3-(4-Butylcyclohexyl)-1H-pyrazol-5-amine

Katalognummer: B13326571
Molekulargewicht: 221.34 g/mol
InChI-Schlüssel: LEDYQHGRBPMJHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Butylcyclohexyl)-1H-pyrazol-5-amine is an organic compound that features a cyclohexyl ring substituted with a butyl group and a pyrazole ring with an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butylcyclohexyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is prepared through a series of reactions, starting with the appropriate cyclohexane derivative.

    Substitution with Butyl Group: The butyl group is introduced via a Friedel-Crafts alkylation reaction, using butyl chloride and an aluminum chloride catalyst.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a condensation reaction between hydrazine and a 1,3-diketone.

    Coupling of the Rings: The cyclohexyl and pyrazole rings are coupled through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Butylcyclohexyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(4-Butylcyclohexyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials, such as liquid crystals and polymers, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 3-(4-Butylcyclohexyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4′-Butylcyclohexyl-3,5-difluoro-4-isothiocyanatobiphenyl
  • 4′-Pentylcyclohexyl-3,5-difluoro-4-isothiocyanatobiphenyl

Uniqueness

3-(4-Butylcyclohexyl)-1H-pyrazol-5-amine is unique due to its combination of a cyclohexyl ring with a butyl group and a pyrazole ring with an amine group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C13H23N3

Molekulargewicht

221.34 g/mol

IUPAC-Name

5-(4-butylcyclohexyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C13H23N3/c1-2-3-4-10-5-7-11(8-6-10)12-9-13(14)16-15-12/h9-11H,2-8H2,1H3,(H3,14,15,16)

InChI-Schlüssel

LEDYQHGRBPMJHU-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1CCC(CC1)C2=CC(=NN2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.